molecular formula C12H15Cl B1421500 2-Chloro-5-(4-methylphenyl)-1-pentene CAS No. 1143461-43-1

2-Chloro-5-(4-methylphenyl)-1-pentene

Cat. No.: B1421500
CAS No.: 1143461-43-1
M. Wt: 194.7 g/mol
InChI Key: UIXCNRNXFCZITB-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methylphenyl)-1-pentene is an organic compound characterized by the presence of a chlorine atom, a methyl-substituted phenyl group, and a pentene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methylphenyl)-1-pentene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzyl chloride and 1-pentene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a strong base such as sodium hydride (NaH) to deprotonate the 1-pentene, followed by nucleophilic substitution with 4-methylbenzyl chloride.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control to ensure high yield and purity.

    Continuous Flow Systems: These systems allow for the continuous production of the compound, improving efficiency and scalability.

    Purification: The product is typically purified using distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methylphenyl)-1-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the double bond to a single bond, forming 2-chloro-5-(4-methylphenyl)-pentane.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) replace the chlorine.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: NaOH or NH₃ in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of 2-chloro-5-(4-methylphenyl)-pentane.

    Substitution: Formation of alcohols or amines.

Scientific Research Applications

2-Chloro-5-(4-methylphenyl)-1-pentene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism by which 2-Chloro-5-(4-methylphenyl)-1-pentene exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors due to its structural features.

    Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and microbial growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylphenol: Similar in structure but lacks the pentene chain.

    4-Chloro-3-methylphenol: Similar aromatic structure but different substitution pattern.

    2-Chloro-5-(4-methylphenyl)-pentane: Reduced form of the compound with a single bond instead of a double bond.

Uniqueness

This detailed overview provides a comprehensive understanding of 2-Chloro-5-(4-methylphenyl)-1-pentene, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(4-chloropent-4-enyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXCNRNXFCZITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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